molecular formula C11H13BrN2O5 B1196278 Brivudine

Brivudine

Cat. No.: B1196278
M. Wt: 333.13 g/mol
InChI Key: ODZBBRURCPAEIQ-DJLDLDEBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Brivudine can be synthesized through a multi-step process starting from 5-formyl pyrimidine nucleosides. The initial step involves the condensation of 5-formyl pyrimidine nucleosides with carbon tetrabromide to form 5-(2,2-dibromoethenyl) pyrimidine nucleoside analogs. This is followed by a stereoselective debromination reaction promoted by diethyl phosphite and triethylamine to yield this compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Brivudine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form bromovinyluracil, a major metabolite.

    Reduction: The compound can undergo reduction reactions under specific conditions.

    Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the bromovinyl group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include bromovinyluracil and other derivatives .

Scientific Research Applications

Brivudine has several scientific research applications:

Mechanism of Action

Brivudine’s mechanism of action is tied to its status as a nucleoside analogue. It resembles the nucleoside thymidine, a building block used in DNA synthesis. When this compound is taken up by infected cells, it is incorporated into the growing viral DNA chain by the viral enzyme DNA polymerase. this compound lacks a specific chemical group necessary for further DNA chain elongation, resulting in premature termination of the DNA chain. This inhibits the virus’s ability to replicate its genetic material, severely impairing its ability to reproduce and hindering the infection’s progression .

Properties

Molecular Formula

C11H13BrN2O5

Molecular Weight

333.13 g/mol

IUPAC Name

5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H13BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/t7-,8+,9+/m0/s1

InChI Key

ODZBBRURCPAEIQ-DJLDLDEBSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C=CBr)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CO)O

Synonyms

(E)-5-(2-bromovinyl)-2'-deoxyuridine
(Z)-5-(2-bromovinyl)-2'-deoxyuridine
5-(2-bromoethenyl)-2'-deoxyuridine
5-(2-bromovinyl)-2'-deoxyuridine
5-BVDU
brivudin
brivudine
E-5-(2-bromovinyl)-dUrd
Z-5-(2-bromovinyl)-dUrd
Zostex

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.